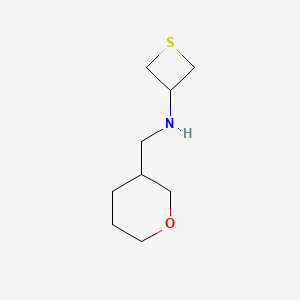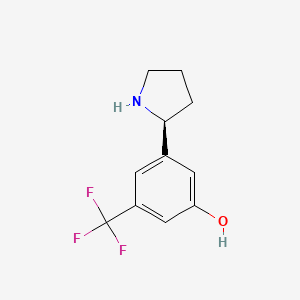
(S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is a chiral compound featuring a pyrrolidine ring, a trifluoromethyl group, and a phenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Phenol Functionalization: The phenol group can be introduced through various methods, including the hydroxylation of aromatic precursors.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction conditions precisely and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
(S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. The pyrrolidine ring may interact with various receptors or enzymes, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
®-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol: The enantiomer of the compound with different stereochemistry.
3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)aniline: A similar compound with an amine group instead of a phenol group.
3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)benzoic acid: A compound with a carboxylic acid group instead of a phenol group.
Uniqueness
(S)-3-(Pyrrolidin-2-yl)-5-(trifluoromethyl)phenol is unique due to its specific combination of functional groups and chiral center, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C11H12F3NO |
|---|---|
Peso molecular |
231.21 g/mol |
Nombre IUPAC |
3-[(2S)-pyrrolidin-2-yl]-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-4-7(5-9(16)6-8)10-2-1-3-15-10/h4-6,10,15-16H,1-3H2/t10-/m0/s1 |
Clave InChI |
OXCVIIOVGFDUBF-JTQLQIEISA-N |
SMILES isomérico |
C1C[C@H](NC1)C2=CC(=CC(=C2)O)C(F)(F)F |
SMILES canónico |
C1CC(NC1)C2=CC(=CC(=C2)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-((1S,3R,5R)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935262.png)

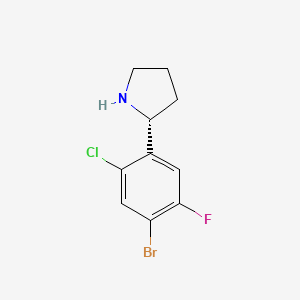
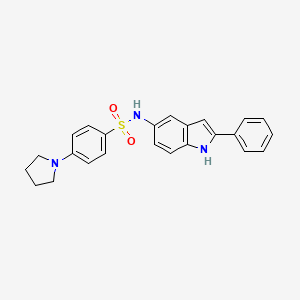
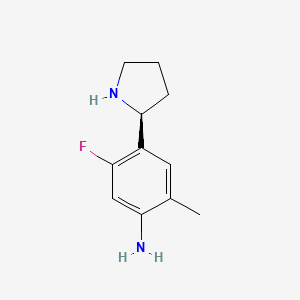
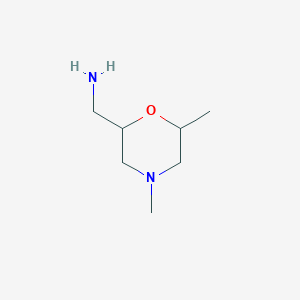
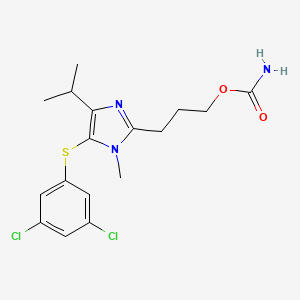
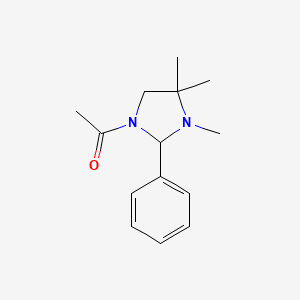
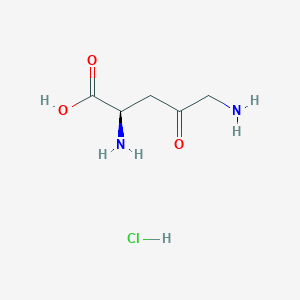
![4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12935320.png)
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12935326.png)

![5-[(6-Chloro-1H-benzimidazol-2-yl)sulfanyl]-2-nitroaniline](/img/structure/B12935333.png)
